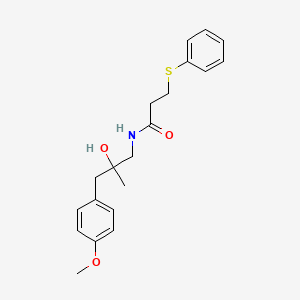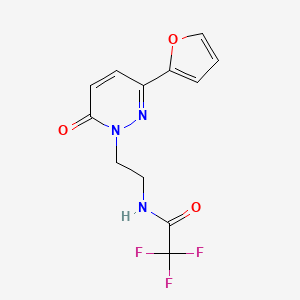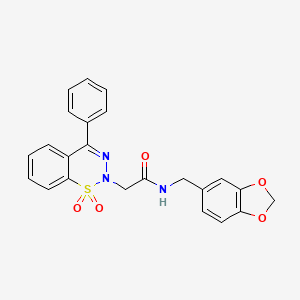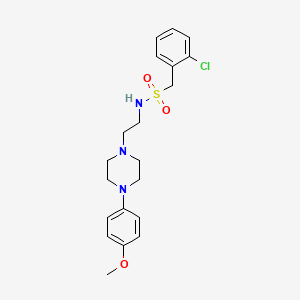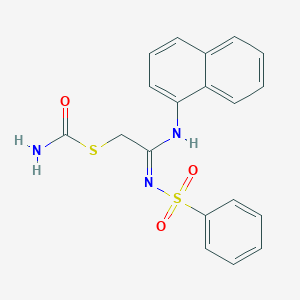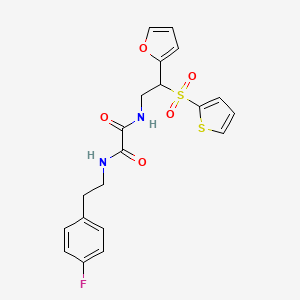![molecular formula C25H20ClF2N3O2S B2479408 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline CAS No. 866844-30-6](/img/structure/B2479408.png)
6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline is a chemical compound with potential pharmacological properties.
- It belongs to the class of quinoline derivatives and contains both piperazine and sulfonyl groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, including chloroquinoline, fluorophenylpiperazine, and sulfonyl chloride.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a quinoline core with chloro, fluorophenyl, and piperazine substituents.
- The exact arrangement of atoms and bond angles can be determined through X-ray diffraction analysis.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, addition, and cyclization reactions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include melting point, solubility, and stability.
- Chemical properties relate to reactivity, acidity/basicity, and potential degradation pathways.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Research by Ullah and Altaf (2014) and Ullah and Stoeckli-Evans (2021) focused on the crystal structure of compounds structurally related to the specified chemical. These studies revealed extensive hydrogen bonding and short contact resulting in the formation of one-dimensional networks, which are significant for understanding the physical properties and potential applications of such compounds in various fields like material science and pharmacology (Ullah & Altaf, 2014); (Ullah & Stoeckli-Evans, 2021).
2. Photochemistry in Aqueous Solutions
Mella, Fasani, and Albini (2001) explored the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings on the behavior of this compound under different conditions contribute to a deeper understanding of the chemical's stability and reactivity, which is crucial for its potential use in various applications, including drug development and environmental studies (Mella, Fasani, & Albini, 2001).
3. Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were studied by Ziegler et al. (1990). This research is crucial for understanding how structural changes in quinolone compounds affect their antibacterial activity, which can guide the development of more effective antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
4. Anticancer Activity and Compound Design
Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach to enhance their anticancer activities. Their research contributes significantly to the understanding of how these compounds can be effectively used in cancer treatment, providing insights into the design of new anticancer drugs (Solomon, Pundir, & Lee, 2019).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed based on available literature.
- Consult relevant safety sheets and research articles for detailed information.
Orientations Futures
- Investigate its potential as a drug candidate or therapeutic agent.
- Explore its biological activity, pharmacokinetics, and pharmacodynamics.
- Consider optimization for improved efficacy and reduced toxicity.
Propriétés
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
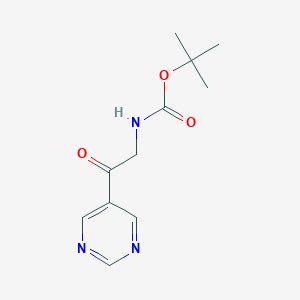
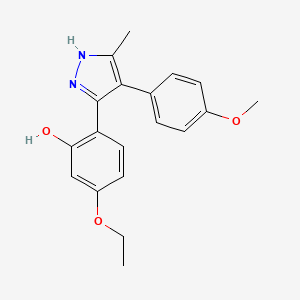
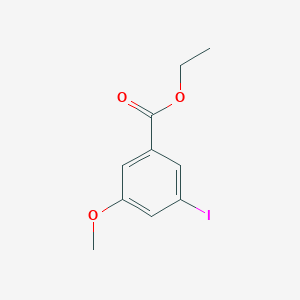
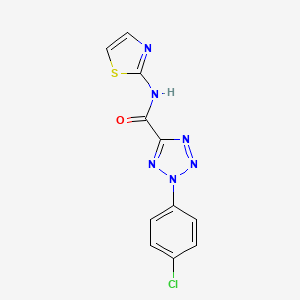
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
